Methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
- The compound’s IUPAC name is quite a mouthful, so let’s refer to it as Compound X for simplicity.
- Compound X belongs to the class of heterocyclic compounds, containing both nitrogen and sulfur atoms in its ring system.
- It exhibits interesting pharmacological properties, making it relevant for scientific research and applications.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C26H20ClN3O4S |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
methyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H20ClN3O4S/c1-4-13-29-18-8-6-5-7-17(18)20(23(29)31)22-24(32)30-21(15-9-11-16(27)12-10-15)19(25(33)34-3)14(2)28-26(30)35-22/h4-12,21H,1,13H2,2-3H3/b22-20- |
InChI Key |
NCWBQYZIGHTWAS-XDOYNYLZSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC=C)/SC2=N1)C5=CC=C(C=C5)Cl)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC=C)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)OC |
Origin of Product |
United States |
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